2,6-Diamino-N-hydroxyhexanamide
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Overview
Description
2,6-Diamino-N-hydroxyhexanamide is a compound that belongs to the class of diaminohydroxamic acids. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. This compound is also referred to as lysinehydroxamic acid due to its structural similarity to the amino acid lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-N-hydroxyhexanamide typically involves the reaction of lysine with hydroxylamine. The process can be summarized as follows:
Starting Material: Lysine
Reagent: Hydroxylamine
Reaction Conditions: The reaction is carried out in an aqueous solution under controlled pH conditions to ensure the formation of the hydroxamic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Synthesis: Using large quantities of lysine and hydroxylamine.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-N-hydroxyhexanamide undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, copper, and iron.
Oxidation: Can be oxidized under specific conditions to form different products.
Substitution: The amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Complexation: Metal salts (e.g., nickel chloride, copper sulfate) in aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products
Metal Complexes: Stable coordination compounds with metals.
Oxidized Derivatives: Products formed from the oxidation of the hydroxamic acid group.
Substituted Derivatives: Compounds with modified amino groups.
Scientific Research Applications
2,6-Diamino-N-hydroxyhexanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the development of chelating resins for the removal of heavy metal ions from water.
Mechanism of Action
The mechanism of action of 2,6-diamino-N-hydroxyhexanamide involves its ability to chelate metal ions. The hydroxamic acid group forms strong bonds with metal ions, stabilizing them in solution. This chelation process can influence various biological and chemical pathways, depending on the specific metal ion involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-N-hydroxybutanamide: Another diaminohydroxamic acid with a shorter carbon chain.
2,3-Diamino-N-hydroxypropanamide: A diaminohydroxamic acid with an even shorter carbon chain.
α-Alaninehydroxamic Acid: A simple α-amino acid derivative with a hydroxamic acid group.
Uniqueness
2,6-Diamino-N-hydroxyhexanamide is unique due to its longer carbon chain, which provides greater flexibility and potential for forming stable complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal chelation.
Properties
CAS No. |
4383-81-7 |
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Molecular Formula |
C6H15N3O2 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,6-diamino-N-hydroxyhexanamide |
InChI |
InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10) |
InChI Key |
NZWPVDFOIUKVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)NO)N |
Origin of Product |
United States |
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